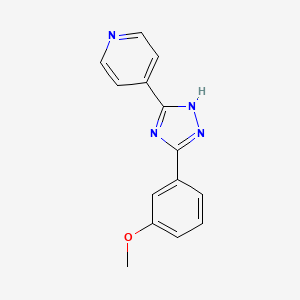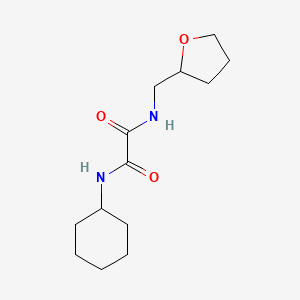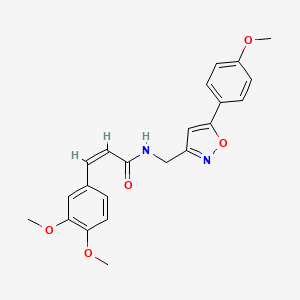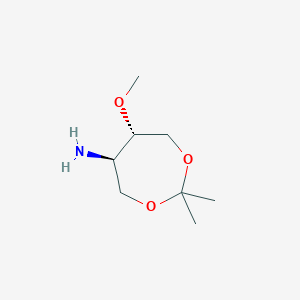![molecular formula C25H24ClN3O5 B2505243 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 442649-83-4](/img/structure/B2505243.png)
5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a quinoline, a pyrazole, and a carboxylic acid group. The quinoline and pyrazole groups are both heterocyclic aromatic compounds, which means they contain a ring structure with alternating single and double bonds, and at least one of the atoms in the ring is not carbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The quinoline and pyrazole rings would likely contribute to the compound’s stability and reactivity .Scientific Research Applications
Antimicrobial and Antitumor Activity
Several studies have investigated the synthesis and biological evaluation of quinoline and pyrazoline derivatives, revealing their potential in antimicrobial and antitumor applications. For instance, novel derivatives containing quinoline and pyrazoline moieties demonstrated significant antibacterial and antifungal activities against various microbial strains. These findings suggest that such compounds could serve as potent antimicrobial agents (Desai, Patel, & Dave, 2016; Montoya et al., 2014). Additionally, certain pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have shown remarkable antitumor activity, highlighting their potential in cancer therapy.
Antioxidant Efficiency in Lubricating Greases
Research on the synthesis and evaluation of 4-hydroxy quinolinone derivatives has indicated their effectiveness as antioxidants in lubricating greases. This application is critical in industrial settings where the oxidative stability of lubricants can significantly impact machinery lifespan and efficiency (Hussein, Ismail, & El-Adly, 2016).
Tubulin-Polymerization Inhibition
The modification of the quinoline moiety has led to the discovery of new compounds that inhibit tubulin polymerization, a critical process in cancer cell division. Such compounds have shown high cytotoxic activity and significant potency against tubulin assembly, suggesting their utility as cancer chemotherapeutic agents (Wang et al., 2014).
properties
IUPAC Name |
5-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O5/c1-33-17-8-6-15(7-9-17)21-14-22(29(28-21)23(30)4-3-5-24(31)32)19-13-16-12-18(34-2)10-11-20(16)27-25(19)26/h6-13,22H,3-5,14H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHQMSKDNSSFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2505163.png)
![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)



![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)
![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)
![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)
![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)
![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2505180.png)
![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)